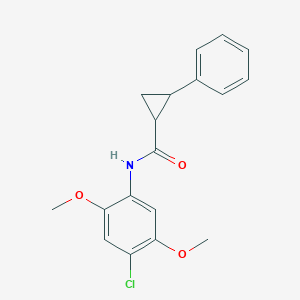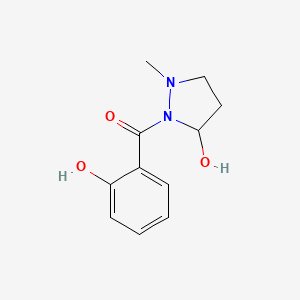
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. Since then, CP-55940 has been the subject of numerous scientific studies, which have investigated its chemical properties, synthesis method, mechanism of action, and potential therapeutic uses.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have both analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These include analgesia, sedation, hypothermia, appetite stimulation, and reduced locomotor activity. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating mood, reward, and cognition.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in laboratory experiments, including its complex synthesis process, potential toxicity, and the need for specialized equipment and expertise. Researchers must also be careful to control for factors such as dosage, route of administration, and species differences when using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide in animal studies.
未来方向
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential therapeutic uses in the treatment of pain, inflammation, and neurological disorders. Researchers are also investigating its potential anti-cancer properties and its ability to modulate the immune system. In addition, there is growing interest in the development of new synthetic cannabinoids that may have improved therapeutic profiles and fewer side effects than existing drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide remains an important tool for scientific research and holds promise for the development of new treatments for a wide range of diseases and conditions.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,5-dimethoxybenzaldehyde, 4-chlorophenylacetonitrile, and phenylcyclopropanecarboxylic acid. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product. However, the synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to activate the cannabinoid receptors in the brain and peripheral nervous system, which are involved in regulating pain, mood, appetite, and other physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been investigated for its potential anti-cancer properties, as well as its ability to modulate the immune system and reduce inflammation.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALOVWJXGIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)